4-Fluoro-4-piperidinecarboxamide
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Overview
Description
4-fluoropiperidine-4-carboxamide is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoropiperidine-4-carboxamide typically involves multi-step reactions. One common method includes the fluorination of piperidine derivatives using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often involve solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production of 4-fluoropiperidine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-fluoropiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-fluoropiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique properties imparted by the fluorine atom.
Mechanism of Action
The mechanism of action of 4-fluoropiperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-fluoropyridine: Another fluorinated heterocyclic compound with similar electronic effects.
Fluorinated benzyloxyphenyl piperidine-4-carboxamides: Compounds with dual functions as inhibitors and antiplatelet agents.
Uniqueness
4-fluoropiperidine-4-carboxamide is unique due to its specific fluorination pattern and the resulting properties. The presence of the fluorine atom at the 4-position of the piperidine ring can significantly influence its conformational behavior, stability, and reactivity compared to other fluorinated compounds .
Properties
Molecular Formula |
C6H11FN2O |
---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
4-fluoropiperidine-4-carboxamide |
InChI |
InChI=1S/C6H11FN2O/c7-6(5(8)10)1-3-9-4-2-6/h9H,1-4H2,(H2,8,10) |
InChI Key |
CBLCXRJPMKXKEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C(=O)N)F |
Origin of Product |
United States |
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